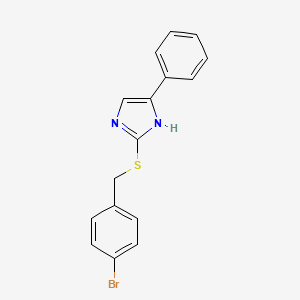
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzylthio group attached to the imidazole ring, which imparts unique chemical and physical properties. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that the 1,3,4-oxadiazole nucleus, a similar structure, is a biologically-important heterocycle with numerous and diverse biological activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, are known to have chemotherapeutic activities .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to have anti-cancer, anti-microbial, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
1,3,4-oxadiazole derivatives are known to have chemotherapeutic activities , suggesting that they may have cytotoxic effects on cancer cells.
Action Environment
The synthesis of similar compounds involves specific environmental conditions, such as temperature and ph .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 5-phenyl-1H-imidazole.
Thioether Formation: The 4-bromobenzyl bromide is reacted with a thiol compound, such as thiophenol, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). This reaction forms the 4-bromobenzylthio intermediate.
Imidazole Coupling: The 4-bromobenzylthio intermediate is then coupled with 5-phenyl-1H-imidazole under basic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazole derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure with an oxadiazole ring instead of an imidazole ring.
4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Contains a triazole ring and pyridine moiety.
Uniqueness
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific combination of a bromobenzylthio group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYDGIOQDYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
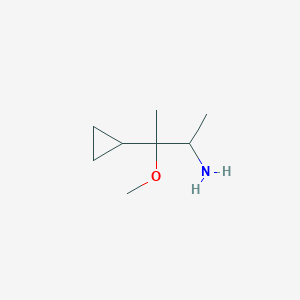
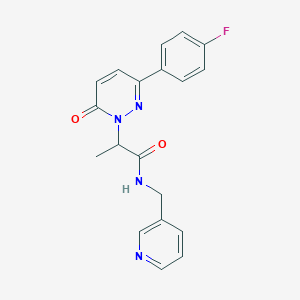

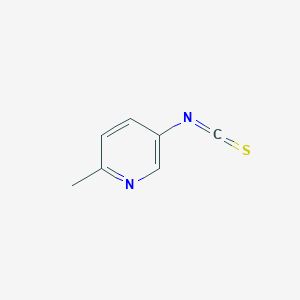
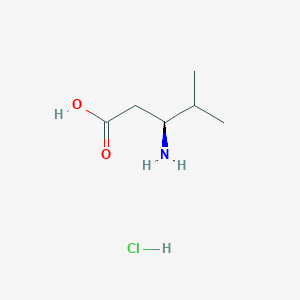
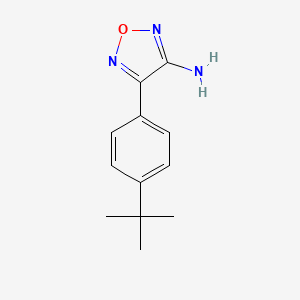
![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
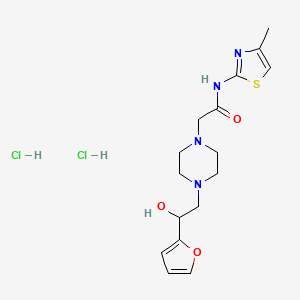
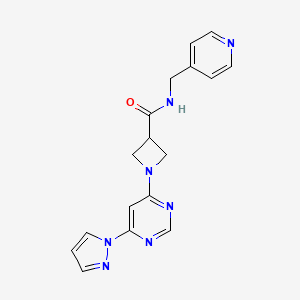
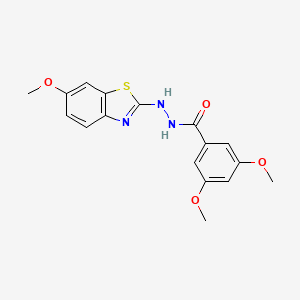
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
